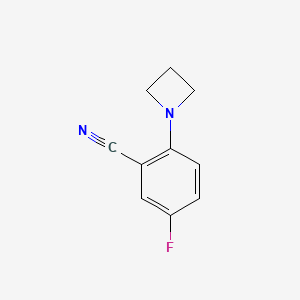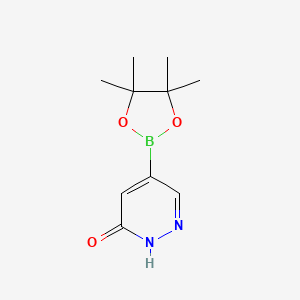
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol: is a chemical compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a dioxaborolane group. Boronic acid derivatives are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with various organic groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol typically involves the borylation of a pyridazine precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridazine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .
化学反応の分析
Types of Reactions: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in organic solvents like THF or toluene.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Dihydropyridazine derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
科学的研究の応用
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol primarily involves its ability to form stable covalent bonds with various organic groups. This is facilitated by the boronic acid group, which can undergo reversible reactions with diols, amines, and other nucleophiles. In biological systems, the compound can interact with specific molecular targets, such as enzymes or receptors, through these covalent interactions, thereby modulating their activity .
類似化合物との比較
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-ol is unique due to the presence of the pyridazine ring, which imparts distinct electronic and steric properties compared to other boronic acid derivatives. This uniqueness makes it particularly useful in specific synthetic applications and biological studies .
特性
分子式 |
C10H15BN2O3 |
|---|---|
分子量 |
222.05 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-8(14)13-12-6-7/h5-6H,1-4H3,(H,13,14) |
InChIキー |
ADSWVOHOHPOOEH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)NN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


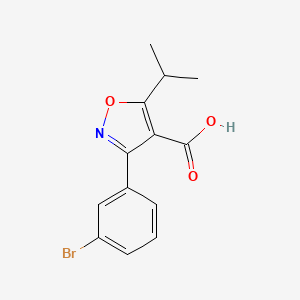

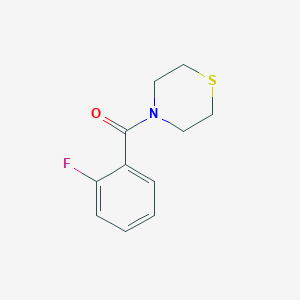




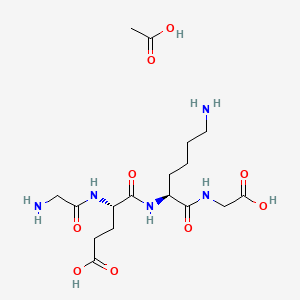
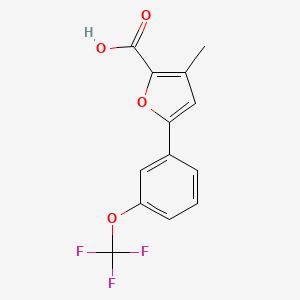
![3,3',5-Trifluoro-[1,1'-biphenyl]-2-amine](/img/structure/B14766828.png)

![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
